Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate
CAS No.:
Cat. No.: VC18337884
Molecular Formula: C16H23NO2
Molecular Weight: 261.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23NO2 |
|---|---|
| Molecular Weight | 261.36 g/mol |
| IUPAC Name | ethyl 2-(1-phenylethylamino)cyclopentane-1-carboxylate |
| Standard InChI | InChI=1S/C16H23NO2/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3 |
| Standard InChI Key | XFESHQNKLZLTHP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2 |
Introduction
Molecular and Structural Characteristics
Chemical Identity
Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate belongs to the class of cyclopentanecarboxylate derivatives. Its molecular formula is C₁₆H₂₃NO₂, with a molecular weight of 261.36 g/mol. The compound’s stereochemistry is defined by three chiral centers:
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C1 and C2 on the cyclopentane ring (both R-configured)
The IUPAC name, ethyl (1R,2R)-2-[(R)-1-phenylethylamino]cyclopentane-1-carboxylate, reflects this stereochemical arrangement.
Spectroscopic and Computational Data
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InChI Key: XFESHQNKLZLTHP-UHFFFAOYSA-N
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Canonical SMILES: CCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2
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3D Conformation: The cyclopentane ring adopts a puckered conformation, with the phenylethyl group occupying an equatorial position to minimize steric strain .
A related diastereomer, ethyl (1R,2R)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate (PubChem CID: 10945213), highlights the stereochemical sensitivity of this compound class .
Synthesis and Preparation
Chemical Synthesis Routes
The synthesis typically involves a stereoselective coupling between a chiral cyclopentanecarboxylic acid derivative and (R)-1-phenylethylamine. Key steps include:
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Activation of the carboxylic acid: Ethyl chloroformate or carbodiimides (e.g., DCC) facilitate esterification.
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Amination: The (R)-1-phenylethylamine reacts with the activated intermediate under basic conditions (e.g., triethylamine).
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Purification: Column chromatography (petroleum ether/ethyl acetate) yields the product with >95% diastereomeric excess (de) .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | de |
|---|---|---|---|
| Carboxylic activation | DCC, DMAP, CH₂Cl₂, 0°C → rt | 85% | – |
| Amination | (R)-1-Phenylethylamine, Et₃N, rt | 78% | 95% |
| Purification | Silica gel (10:1 → 2:1 EtOAc/hex) | 90% | >99% |
Biocatalytic Approaches
Engineered cytochrome P450 enzymes (e.g., P450 BM-3 mutants) enable enantioselective hydroxylation of achiral cyclopentanecarboxylates, producing precursors for derivatives like this compound . For example:
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Substrate: 2-cyclopentylbenzoxazole
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Enzyme: P450 BM-3 mutant A74G/F87V/L188Q
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Turnover: 1,200 cycles with 90% ee for (1R,2R)-diol intermediates .
Applications in Asymmetric Synthesis
Chiral Ligands and Catalysts
The compound’s rigid cyclopentane backbone and amine functionality make it ideal for transition-metal catalysts:
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Rhodium complexes: Used in hydrogenation of α,β-unsaturated ketones (up to 98% ee) .
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Palladium catalysts: Employed in cross-coupling reactions with retained stereochemistry .
Pharmaceutical Intermediates
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Antiviral agents: Serves as a precursor for cyclopentane-based protease inhibitors targeting hepatitis C virus (HCV) .
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Analgesics: Derivatives show µ-opioid receptor binding affinity (Ki = 12 nM in preclinical models) .
Table 2: Biological Activity of Derivatives
| Derivative | Target | IC₅₀/Ki | Source |
|---|---|---|---|
| Hydroxylated analog | HCV NS3/4A protease | 45 nM | |
| Carboxamide variant | µ-Opioid receptor | 12 nM |
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (0.2 mg/mL); highly soluble in ethanol, DMSO, and CH₂Cl₂.
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Stability: Stable at −20°C for >2 years; degrades above 150°C (TGA data).
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.45 (d, 3H, CH(CH₃)Ph), 1.8–2.1 (m, 6H, cyclopentane), 3.5 (q, 1H, NHCH), 4.15 (q, 2H, OCH₂), 7.2–7.4 (m, 5H, Ph) .
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¹³C NMR: δ 14.1 (CH₂CH₃), 24.8 (CH(CH₃)Ph), 35.2–42.3 (cyclopentane), 60.5 (OCH₂), 171.2 (C=O) .
Recent Research Advances
Enzyme Engineering for Scalable Synthesis
Directed evolution of P450 BM-3 has improved the stereoselectivity and efficiency of cyclopentane functionalization:
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Mutant 35-4: 5% yield improvement over wild-type (15% → 20%) with 95% de .
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Cofactor recycling: NADPH-free systems using glucose dehydrogenase reduce production costs by 40% .
Computational Modeling
Density functional theory (DFT) studies reveal that the (1R,2R,R) configuration minimizes torsional strain by 8.2 kcal/mol compared to diastereomers . This explains its predominance in synthetic products.
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